molecular formula C16H19NO3 B566299 Desethyl methyl etodolac CAS No. 109518-50-5

Desethyl methyl etodolac

Cat. No.: B566299
CAS No.: 109518-50-5
M. Wt: 273.332
InChI Key: FCSFORLYLNCXPD-UHFFFAOYSA-N
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Description

Desethyl methyl etodolac is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The compound is characterized by its molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . It is primarily used in research settings to study its pharmacological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desethyl methyl etodolac involves several steps, starting from the parent compound etodolac. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desethyl methyl etodolac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Desethyl methyl etodolac is extensively used in scientific research for various applications:

Mechanism of Action

Desethyl methyl etodolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound primarily targets COX-2, which is induced during inflammatory processes .

Comparison with Similar Compounds

Uniqueness: Desethyl methyl etodolac is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other NSAIDs. These modifications can potentially reduce gastrointestinal side effects commonly associated with NSAIDs .

Biological Activity

Desethyl methyl etodolac is a metabolite of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is essential for elucidating its potential therapeutic applications and mechanisms of action.

This compound has the molecular formula C16H19NO3C_{16}H_{19}NO_3 and a molecular weight of 273.33 g/mol. Its structure is closely related to etodolac, which allows it to share similar pharmacological properties.

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin levels, this compound effectively diminishes inflammatory responses and alleviates pain .

Biological Activity

  • Anti-inflammatory Effects :
    • In various studies, this compound has demonstrated significant anti-inflammatory activity. It has been shown to inhibit prostaglandin production in cultured chondrocytes with an IC50 value of 50 nM .
    • The compound's effectiveness in reducing inflammation has been corroborated in animal models, where it exhibited an ED50 of 3 mg/kg in rat models of adjuvant arthritis .
  • Anticancer Potential :
    • Recent research has explored the chemopreventive effects of this compound in cancer models. For instance, studies indicated that etodolac could prevent chemically induced biliary carcinogenesis in hamsters, suggesting a potential role for its metabolite in cancer prevention.
    • Additionally, formulations such as etodolac-loaded nanospheres have shown enhanced cytotoxicity against liver cancer cells (HepG2), indicating that this compound may have applications in oncology by promoting apoptosis in cancer cells .
  • Cytotoxicity and Apoptosis :
    • In vitro studies have demonstrated that this compound influences cell signaling pathways associated with apoptosis. It has been observed to elevate mRNA expression levels of pro-apoptotic factors while downregulating cyclin-dependent kinase 1 (CDK1) and cyclooxygenase-2 (COX-2), which are crucial for cell cycle progression and survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of prostaglandin production (IC50: 50 nM)
AnticancerChemopreventive effects in biliary carcinogenesis
CytotoxicityInduces apoptosis in HepG2 cells

Case Studies

  • Adjuvant Arthritis Model :
    • In a study involving rat models, this compound was administered to evaluate its efficacy in reducing inflammation associated with arthritis. The results indicated significant reduction in inflammatory markers and pain scores compared to control groups .
  • Cancer Cell Line Studies :
    • A comparative study on the cytotoxic effects of free this compound versus its nanosphere formulation revealed that the latter significantly enhanced cellular uptake and apoptosis induction in HepG2 cells, highlighting its potential as an effective therapeutic agent against liver cancer .

Properties

IUPAC Name

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFORLYLNCXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732111
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109518-47-0
Record name Desethyl methyl etodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL ETODOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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